5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid
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Overview
Description
5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid: is a complex organic compound featuring a thiophene ring substituted with a bromine atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiophene-based materials and pharmaceuticals .
Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer .
Industry: In industrial applications, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, leading to the compound’s biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the bromine and amino substitutions.
5-Bromothiophene: A simpler derivative with only the bromine substitution.
3,3-Dimethyl-5-oxopentanoic acid: A compound without the thiophene ring and bromine substitution.
Uniqueness: 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid is unique due to its combination of a brominated thiophene ring and a dimethyl-oxopentanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not present in simpler thiophene derivatives .
Properties
Molecular Formula |
C12H16BrNO3S |
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Molecular Weight |
334.23 g/mol |
IUPAC Name |
5-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16BrNO3S/c1-12(2,6-11(16)17)5-10(15)14-7-8-3-4-9(13)18-8/h3-4H,5-7H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
IGGUCFMBTOLOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)NCC1=CC=C(S1)Br)CC(=O)O |
Origin of Product |
United States |
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